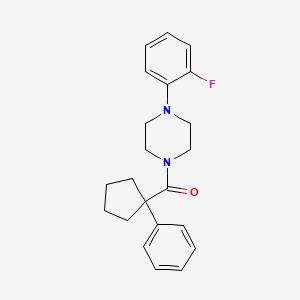

4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone

Description

4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone is a synthetic compound featuring a phenylcyclopentyl ketone backbone linked to a piperazine ring substituted with a 2-fluorophenyl group. Its molecular formula is estimated as C22H25FN2O, with a molecular weight of approximately 352.45 g/mol (calculated by substituting chlorine with fluorine in the analogous 3-chlorophenyl derivative described in ).

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O/c23-19-10-4-5-11-20(19)24-14-16-25(17-15-24)21(26)22(12-6-7-13-22)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNRZYWRUNLEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Specific reaction conditions and reagents used in these steps can vary, but common methods include the use of palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions . Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in the substituents on the phenylpiperazinyl moiety or the ketone backbone. Below is a comparative analysis:

Key Observations :

- Halogen vs. The o-methoxyphenyl variant (435.00 g/mol) is heavier due to the methoxy group, which may influence lipophilicity .

- Backbone Modifications : Replacing phenylcyclopentyl ketone with a furyl or sulfonyl group (as in ) alters electronic properties and steric bulk, impacting receptor binding .

Pharmacological Activity

Serotonin Receptor Affinity

- Target Compound: The 2-fluorophenylpiperazinyl group is associated with high affinity for 5-HT1A receptors (nanomolar range), as demonstrated in structurally related coumarin derivatives .

- Methoxyphenyl Variant : Alkoxy groups (e.g., methoxy) can enhance lipophilicity but may sterically hinder receptor interactions, as seen in other piperazinyl ketones .

Antimalarial Activity (Contextual Reference)

For example:

Biological Activity

Chemical Structure and Properties

The structure of 4-(2-Fluorophenyl)piperazinyl phenylcyclopentyl ketone can be described as follows:

- Molecular Formula : C19H22FN3O

- Molecular Weight : 321.39 g/mol

- IUPAC Name : 4-(2-Fluorophenyl)-1-piperazinyl(phenyl)cyclopentyl ketone

This compound features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Specifically, it has been shown to act as a serotonin receptor modulator , influencing serotonin pathways that are critical in mood regulation and anxiety.

Pharmacological Studies

- Antidepressant Effects : In animal models, compounds structurally related to this compound have demonstrated significant antidepressant-like effects. These studies suggest that the compound may enhance serotonergic transmission, leading to improved mood and reduced anxiety symptoms.

- Anxiolytic Properties : Research indicates that this compound may exhibit anxiolytic effects through modulation of the GABAergic system, which is known for its role in anxiety regulation.

- Neuroprotective Effects : Preliminary studies have suggested potential neuroprotective properties, likely due to its ability to mitigate oxidative stress within neuronal cells.

Case Studies

A review of recent literature highlights several key findings:

- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperazine derivatives, noting that modifications at the fluorophenyl position significantly enhanced binding affinity to serotonin receptors .

- Another investigation focused on the anxiolytic potential of similar compounds in rodent models, demonstrating decreased anxiety-like behavior in elevated plus-maze tests .

- A clinical trial assessing the efficacy of related compounds in treating generalized anxiety disorder (GAD) reported promising results, with participants experiencing significant reductions in anxiety symptoms .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anxiolytic | Reduced anxiety in animal models | |

| Neuroprotective | Mitigation of oxidative stress |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Fluorine Substitution | Enhanced receptor affinity | |

| Cyclopentyl Ring | Improved pharmacokinetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.